molecular formula C6H5BrClN B1436628 3-Bromo-2-chloro-4-methylpyridine CAS No. 55404-31-4

3-Bromo-2-chloro-4-methylpyridine

Cat. No. B1436628
Key on ui cas rn: 55404-31-4
M. Wt: 206.47 g/mol
InChI Key: QPFHYDFGKXHWIN-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

3-bromo-2-chloro-4-methylpyridine (1 g) was added to DMF (5.6 mL). Sodium methoxide (28% solution in methanol, 4.6 mL) was added to the solution, and the mixture was stirred at 100° C. for 12 hours. The reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:10][O-:11].[Na+]>CN(C=O)C>[Br:1][C:2]1[C:3]([O:11][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC=CC1C)Cl
Name
Quantity
5.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Sodium methoxide
Quantity
4.6 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned
ADDITION
Type
ADDITION
Details
by adding ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C(=NC=CC1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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